molecular formula C26H28N4O5S B6522479 N-[(furan-2-yl)methyl]-2-{[3-(3-{[(furan-2-yl)methyl]carbamoyl}propyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide CAS No. 422292-04-4

N-[(furan-2-yl)methyl]-2-{[3-(3-{[(furan-2-yl)methyl]carbamoyl}propyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide

Cat. No.: B6522479
CAS No.: 422292-04-4
M. Wt: 508.6 g/mol
InChI Key: TYZOPOKZWFDCSK-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-{[3-(3-{[(furan-2-yl)methyl]carbamoyl}propyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide is a synthetic compound featuring a quinazolinone core substituted with a sulfanyl-linked butanamide chain and dual furan-2-ylmethyl carbamoyl moieties. Its structure integrates a 3,4-dihydroquinazolin-4-one scaffold, which is known for bioactivity in medicinal chemistry, particularly in enzyme inhibition and antimicrobial applications . The compound’s complexity arises from the fusion of heterocyclic systems (furan and quinazolinone) and its thioether bridge, which may enhance binding interactions with biological targets.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[3-[4-(furan-2-ylmethylamino)-4-oxobutyl]-4-oxoquinazolin-2-yl]sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O5S/c1-2-22(24(32)28-17-19-9-7-15-35-19)36-26-29-21-11-4-3-10-20(21)25(33)30(26)13-5-12-23(31)27-16-18-8-6-14-34-18/h3-4,6-11,14-15,22H,2,5,12-13,16-17H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZOPOKZWFDCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally and functionally related derivatives. Key criteria include structural motifs , physicochemical properties , synthetic pathways , and bioactivity profiles .

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity (Reported) Reference(s)
N-[(furan-2-yl)methyl]-2-{[3-(3-{[(furan-2-yl)methyl]carbamoyl}propyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide 3,4-Dihydroquinazolin-4-one - Sulfanyl-linked butanamide
- Dual furan-2-ylmethyl carbamoyl groups
~580.6* Not explicitly reported
N-(3-ethoxypropyl)-N-[2-[(4-fluorophenyl)methyl-(furan-2-ylmethyl)amino]-2-oxidanylidene-ethyl]-3-methoxy-benzamide Benzamide - Ethoxypropyl group
- Fluorophenyl-furan hybrid substituent
~565.5 Antimicrobial (inferred)
2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide Imidazo[1,2-c]quinazoline - Imidazo-quinazoline core
- Methoxypropyl substituent
~620.7 Enzyme inhibition (hypothetical)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxidanylidene-quinazolin-3-yl]butanamide Quinazoline - Nitrophenyl sulfanyl group
- Dimethoxyphenethyl chain
~635.8 Antioxidant potential

*Calculated using ChemDraw and data from .

Key Observations

Structural Diversity: The target compound’s dihydroquinazolinone core distinguishes it from derivatives with imidazo-quinazoline (e.g., ) or simple quinazoline scaffolds. This core may influence conformational flexibility and hydrogen-bonding capacity compared to more rigid systems. The dual furan-2-ylmethyl carbamoyl groups are unique; analogs often substitute furan with aryl (e.g., nitrophenyl in ) or alkoxy groups (e.g., methoxypropyl in ). Furan’s electron-rich nature may enhance π-π stacking in target binding .

Synthetic Complexity: The compound’s synthesis likely involves multi-step coupling reactions, analogous to methods for similar sulfanyl-linked amides (e.g., diazonium salt coupling in ). However, the dual carbamoyl groups necessitate regioselective protection-deprotection steps, increasing synthetic difficulty compared to mono-substituted analogs .

Bioactivity Predictions: While direct bioactivity data for the target compound is absent, structurally related derivatives exhibit antimicrobial and enzyme-inhibitory properties. Molecular networking analysis (cosine scores >0.8) indicates high similarity to bioactive quinazolinones, implying possible overlap in target pathways (e.g., kinase inhibition) .

Computational Similarity Metrics: Tanimoto similarity scores (based on US-EPA CompTox data) for analogs range from 0.65–0.78, reflecting moderate structural overlap. Lower scores arise from divergent substituents (e.g., imidazo-quinazoline vs. dihydroquinazolinone cores) .

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